molecular formula C8H17GeNO4 B14732227 1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane CAS No. 6110-49-2

1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane

Cat. No.: B14732227
CAS No.: 6110-49-2
M. Wt: 263.85 g/mol
InChI Key: QGJXVGFWQGCNSG-UHFFFAOYSA-N
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Description

1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[333]undecane is a unique organogermanium compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves the reaction of germanium tetrachloride with triethanolamine in the presence of an ethoxy group donor. The reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide derivatives.

    Reduction: Reduction reactions can yield lower oxidation state germanium compounds.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products:

    Oxidation: Germanium dioxide derivatives.

    Reduction: Lower oxidation state germanium compounds.

    Substitution: Various substituted germatranes depending on the reagents used.

Scientific Research Applications

1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.

    Biology: Investigated for its potential biological activity and therapeutic applications.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
  • 1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
  • 1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

Uniqueness: 1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[333]undecane is unique due to the presence of the germanium atom in its structure, which imparts distinct chemical and physical properties compared to its silicon analogs

Properties

CAS No.

6110-49-2

Molecular Formula

C8H17GeNO4

Molecular Weight

263.85 g/mol

IUPAC Name

1-ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane

InChI

InChI=1S/C8H17GeNO4/c1-2-11-9-12-6-3-10(4-7-13-9)5-8-14-9/h2-8H2,1H3

InChI Key

QGJXVGFWQGCNSG-UHFFFAOYSA-N

Canonical SMILES

CCO[Ge]12OCCN(CCO1)CCO2

Origin of Product

United States

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